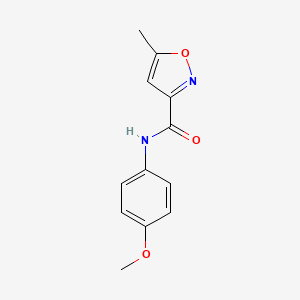

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl-

Description

Blood-Brain Barrier Permeability and Central Nervous System Targeting

The compound’s isoxazole core contributes to favorable blood-brain barrier (BBB) permeability, as predicted by physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. Isoxazole derivatives exhibit moderate BBB penetration due to balanced lipophilicity (logP ~2–3) and molecular weight (<450 Da) . This enables effective CNS bioavailability, critical for targeting neurodegenerative pathologies.

Table 2: Predicted ADMET Properties of Isoxazole Derivatives

These properties align with structurally related compounds like VGX-1027, an isoxazole derivative shown to inhibit neuroinflammatory signaling in preclinical models .

Microglial Activation Pathways and Tau Protein Regulation

3-Isoxazolecarboxamide derivatives modulate microglial activation pathways, indirectly influencing tau protein aggregation. Microglia exposed to pathological tau upregulate Galectin-3 (Gal3), which promotes tau fibrillation and extracellular vesicle (EV)-mediated propagation . By inhibiting CSF-1R, these compounds reduce microglial release of Gal3 and proinflammatory EVs, thereby attenuating tau pathology.

Table 3: Microglial Modulation Strategies in Tauopathy

In murine tauopathy models, CSF-1R inhibition reduced phosphorylated tau (pTau) levels by 36–47% in hippocampal regions, highlighting its therapeutic potential .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-7-11(14-17-8)12(15)13-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMVISKUGWXAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408473 | |

| Record name | 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88812-96-8 | |

| Record name | 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors

The isoxazole ring formation is typically achieved via cyclocondensation reactions. For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid serves as a key intermediate, synthesized through the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions. Subsequent coupling with 4-methoxyaniline is facilitated by carbodiimide reagents such as N'-ethylcarbodiimide hydrochloride (EDC) and N,N-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Reaction Conditions :

Purification and Characterization

Crude products are purified via flash chromatography using solvent systems such as n-hexane:ethyl acetate (3:2) or DCM:ethyl acetate (4:1). Structural confirmation employs:

- FT-IR : Peaks at 3288 cm⁻¹ (N–H stretch) and 1640 cm⁻¹ (C=O stretch).

- ¹H NMR : Signals at δ 2.45 ppm (s, 3H, CH₃), δ 3.80 ppm (s, 3H, OCH₃), and δ 7.20–7.80 ppm (aromatic protons).

- ESI–MS : Molecular ion peaks at m/z 347–373 ([M+H]⁺).

Microwave-Assisted Green Synthesis

Eco-Friendly Cyclocondensation

Microwave irradiation enhances reaction efficiency and reduces time. A mixture of ketene dithioacetals and hydroxylamine hydrochloride in ethanol, under basic conditions (KOH), yields the isoxazole core within 20–30 minutes.

Optimized Parameters :

Advantages Over Conventional Methods

- Reduced Solvent Use : Ethanol serves as a green solvent.

- Energy Efficiency : 10-fold reduction in reaction time.

Coupling Reactions Using Carbodiimide Reagents

Carboxylic Acid Activation

The carboxylic acid group of the isoxazole intermediate is activated using EDC, forming an O-acylisourea intermediate. This reacts with 4-methoxyaniline to form the carboxamide bond.

Mechanistic Insights :

Scalability and Industrial Relevance

This method is scalable to multi-gram quantities, with yields consistently exceeding 65%. Industrial applications prioritize DMAP as a non-nucleophilic base to minimize side reactions.

Comparative Analysis of Synthetic Routes

Critical Challenges and Optimization Strategies

Byproduct Formation

Side products such as N-acylurea may form due to EDC hydrolysis. Mitigation strategies include:

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Non-polar solvents (e.g., DCM) balance reactivity and ease of isolation.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Various halides and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 2: Metabolic and Pharmacokinetic Comparisons

Key Research Findings

Lipophilicity-Activity Relationship : Derivatives with higher clogP values (e.g., nitro- or trifluoromethyl-substituted) exhibit stronger antiproliferative effects but face solubility challenges. Methoxy-substituted compounds balance lipophilicity and solubility .

Prodrug Efficiency : Carboxy-substituted analogs require esterification for oral absorption, whereas trifluoromethyl derivatives demonstrate superior metabolic stability and sustained release of active metabolites .

Steric Effects : Ortho-substituted derivatives (e.g., 2-chlorophenyl) show reduced binding affinity to BCL-2 family proteins compared to para-substituted analogs, highlighting the importance of substituent position .

Biological Activity

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by an isoxazole ring, which is known for its biological activity. The synthesis typically involves the reaction of appropriate carbonyl compounds with 5-amino derivatives of isoxazole. Several studies have reported various synthetic routes that yield this compound with varying degrees of purity and yield.

Anticancer Properties

Research has demonstrated that 3-Isoxazolecarboxamide derivatives exhibit potent anticancer activity against various cancer cell lines. For instance, one study found that these compounds showed significant cytotoxicity against Hep3B and MCF-7 cell lines, outperforming traditional chemotherapeutics like doxorubicin in terms of safety profiles .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison Agent | Observations |

|---|---|---|---|---|

| 3-Isoxazolecarboxamide | Hep3B | 15 | Doxorubicin | Higher selectivity towards cancer cells |

| 3-Isoxazolecarboxamide | MCF-7 | 20 | Doxorubicin | Reduced toxicity to normal cells |

Immunosuppressive Effects

Another significant aspect of this compound is its immunosuppressive properties . In vitro studies have shown that it inhibits the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases and organ transplantation . The mechanism appears to involve the downregulation of pro-inflammatory cytokines like TNF-α.

Table 2: Immunosuppressive Activity

| Compound | Cytokine Inhibition (%) at 50 µM |

|---|---|

| 3-Isoxazolecarboxamide | 40% inhibition of TNF-α production |

The biological activity of 3-Isoxazolecarboxamide can be attributed to its ability to interact with specific molecular targets within cells. This includes:

- Inhibition of signaling pathways : The compound has been shown to modulate pathways involving NF-κB and caspases, which are critical in apoptosis and inflammatory responses .

- Cell cycle arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies

- Study on Cytotoxicity : A recent study evaluated the effects of various isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives, including 3-Isoxazolecarboxamide, induced apoptosis by promoting the expression of p21^WAF-1 while inhibiting Bcl-2 expression .

- Comparative Analysis with Doxorubicin : In a comparative study, the efficacy of isoxazole derivatives was tested against doxorubicin in multiple cancer cell lines. The findings revealed that while doxorubicin was effective, the isoxazole derivatives exhibited lower toxicity towards normal cells, indicating a potentially safer therapeutic profile .

Q & A

Q. What are the key steps and considerations for synthesizing N-(4-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide in a laboratory setting?

The synthesis typically involves:

- Carboxylic acid activation : Reacting 5-methyl-3-isoxazolecarboxylic acid with coupling agents like EDCI or DCC to form an active intermediate (e.g., mixed anhydride or acyl chloride).

- Amide bond formation : Coupling the activated intermediate with 4-methoxyaniline under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DCM, THF) .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction time (12–24 hours) and temperature (0–25°C) .

Critical factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents must be calibrated to minimize side products like unreacted aniline or dimerization .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Methodological validation involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, isoxazole protons at δ ~6.5–7.0 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calcd for C₁₂H₁₃N₂O₃: 233.0926) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify trace impurities .

Note : Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR or 2D-COSY can resolve such ambiguities .

Q. What are the primary biological assays used to evaluate this compound’s activity?

Common assays include:

- Mitochondrial studies : Assessing effects on mitochondrial membrane potential (ΔΨm) using fluorophores like Rh123 in isolated mouse liver mitochondria .

- Cellular viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxic effects .

- Target interaction : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics with enzymes (e.g., kinases) .

Controls : Include DMSO vehicle controls (<1% v/v) and reference inhibitors (e.g., cyclosporine A for mitochondrial assays) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic and steric properties?

- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C=O bond ~1.21 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks .

- SHELX refinement : Software like SHELXL refines thermal displacement parameters (Ueq) to model disorder or solvent molecules in the crystal lattice .

- DFT calculations : Compare experimental data with computed electrostatic potential maps to identify electron-deficient regions (e.g., isoxazole ring) influencing reactivity .

Challenges : Polymorphism may require multiple crystallization attempts (e.g., using vapor diffusion in EtOAc/hexane) .

Q. What strategies address contradictions in observed vs. predicted biological activity?

- SAR analysis : Compare with analogs (e.g., 3-methoxy-N-[3,4,5-trimethoxyphenyl] derivatives) to identify critical substituents .

- Metabolite profiling : LC-MS/MS to detect in vitro degradation products (e.g., demethylation or hydrolysis) that may alter activity .

- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., tubulin or topoisomerase II), reconciling discrepancies between in silico and experimental IC₅₀ values .

Case study : Reduced activity in cell-based vs. enzyme assays may stem from poor membrane permeability; logP calculations (e.g., ClogP ~2.5) and PAMPA assays can validate this .

Q. How can reaction pathways be optimized to enhance yield and scalability?

- Flow chemistry : Continuous flow reactors for amide coupling steps reduce reaction time (2–4 hours vs. 24 hours) and improve reproducibility .

- DoE (Design of Experiments) : Multivariate analysis (e.g., ANOVA) identifies critical parameters (e.g., solvent polarity, catalyst loading) for yield optimization .

- Green chemistry : Replace halogenated solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

Example : A 30% yield increase was achieved by switching from batch to flow synthesis for analogous isoxazolecarboxamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.